2-([(Propan-2-YL)amino]methyl)-3,4-dihydropyrimidin-4-one
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Overview
Description
2-([(Propan-2-YL)amino]methyl)-3,4-dihydropyrimidin-4-one is a heterocyclic compound that features a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-([(Propan-2-YL)amino]methyl)-3,4-dihydropyrimidin-4-one typically involves the reaction of appropriate amines with dihydropyrimidinones under controlled conditions. One common method involves the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-([(Propan-2-YL)amino]methyl)-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrimidinones.
Scientific Research Applications
2-([(Propan-2-YL)amino]methyl)-3,4-dihydropyrimidin-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-([(Propan-2-YL)amino]methyl)-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can disrupt various biological pathways, leading to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-([(Propan-2-YL)amino]methyl)-3,4-dihydropyrimidin-2-one
- 2-([(Propan-2-YL)amino]methyl)-3,4-dihydropyrimidin-5-one
Uniqueness
2-([(Propan-2-YL)amino]methyl)-3,4-dihydropyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry .
Properties
Molecular Formula |
C8H13N3O |
---|---|
Molecular Weight |
167.21 g/mol |
IUPAC Name |
2-[(propan-2-ylamino)methyl]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C8H13N3O/c1-6(2)10-5-7-9-4-3-8(12)11-7/h3-4,6,10H,5H2,1-2H3,(H,9,11,12) |
InChI Key |
CVCLZJDRGHSGOU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NCC1=NC=CC(=O)N1 |
Origin of Product |
United States |
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